4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, a hydroxy group, a nitrophenyl group, and a pyrrol ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multiple steps. One common method starts with the reaction of glutaric anhydride with fluorobenzene in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under an inert gas atmosphere at temperatures ranging from 10°C to 30°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of high-purity reagents and solvents is essential. The conversion rate is improved by controlling the moisture content and grain fineness of aluminum trichloride .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-isobutoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl acetate
- 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
Uniqueness
4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorobenzoyl and nitrophenyl groups makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H17FN2O7 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H17FN2O7/c22-14-7-3-13(4-8-14)19(27)17-18(12-5-9-15(10-6-12)24(30)31)23(21(29)20(17)28)11-1-2-16(25)26/h3-10,18,27H,1-2,11H2,(H,25,26)/b19-17- |
InChI Key |
CFRNMLABLGVWPT-ZPHPHTNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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